![molecular formula C19H22N2O3S B7710927 N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, commonly known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), which plays a crucial role in the signaling pathways of various cytokines.
Mechanism of Action
N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide plays a crucial role in the signaling pathways of various cytokines, which are involved in the regulation of immune responses. BMS-986142 inhibits N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
BMS-986142 has been shown to effectively reduce inflammation in animal models of autoimmune diseases. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and IL-23, while increasing the production of anti-inflammatory cytokines such as IL-10.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMS-986142 is its selectivity for N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, which reduces the risk of off-target effects. However, its potency may also pose a challenge in terms of dosing in animal models. Additionally, further studies are needed to determine its long-term safety and efficacy in humans.
Future Directions
There are several potential future directions for the development of BMS-986142. One area of interest is its potential use in combination with other inhibitors targeting different cytokine signaling pathways. Another potential direction is the development of more potent and selective N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide inhibitors. Additionally, further studies are needed to determine the efficacy of BMS-986142 in other autoimmune diseases.
Synthesis Methods
The synthesis of BMS-986142 involves a multi-step process, starting with the reaction of 4-methylbenzenesulfonamide with 2-bromoacetophenone to obtain the intermediate product. This is followed by the reaction of the intermediate with benzylamine to obtain the final product, BMS-986142.
Scientific Research Applications
BMS-986142 has been extensively studied for its potential use in the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis. It has been shown to effectively inhibit N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, which is involved in the signaling pathways of cytokines such as IL-23, IL-12, and type I interferons.
properties
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-13-20-19(22)15-21(14-17-11-9-16(2)10-12-17)25(23,24)18-7-5-4-6-8-18/h3-12H,1,13-15H2,2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCYRCUFEWOJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-prop-2-enylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.